2-Phenyldibenzofuran
Overview
Description
2-Phenyldibenzofuran is a chemical compound with the molecular formula C18H12O . It is a type of benzofuran, which is a class of compounds that are ubiquitous in nature . The systematic name for this compound is 2-Phenyldibenzo [b,d]furan .
Synthesis Analysis
Benzofuran compounds, including 2-Phenyldibenzofuran, are synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular structure of 2-Phenyldibenzofuran is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a high degree of aromaticity, which contributes to its stability and reactivity .Physical And Chemical Properties Analysis
2-Phenyldibenzofuran has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 78.8±0.3 cm3, and a polar surface area of 13 Å2 .Scientific Research Applications
Photocatalytic Applications
Oxidative Photocyclisation
Research has shown that 2-hydroxydibenzofuran (2-HODBF), a derivative of 2-Phenyldibenzofuran, can form through oxidative photocyclisation of 2-biphenylol in dilute aqueous solutions. This reaction is influenced by factors like pH and light wavelengths, with the anionic form of 2-biphenylol showing a higher quantum yield (Seffar, Dauphin, & Boule, 1987).
Photocatalytic Degradation
In the context of environmental chemistry, 2-Phenyldibenzofuran and its derivatives like 2-phenylphenol have been investigated for their degradation under photocatalytic conditions using catalysts like TiO2 and ZnO. This process results in various photoproducts and is affected by pH and the presence of certain ions (Amine Khodja, Sehili, Pilichowski, & Boule, 2001).
Chemical Synthesis and Organic Geochemistry
Synthesis of Benzimidazoles
2-Phenyldibenzofuran has been used in the synthesis of complex organic compounds like benzimidazoles. This synthesis process has been optimized in high-temperature water, indicating the compound's role in facilitating organic reactions (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
In Marine Sedimentary Rocks
Phenyldibenzofurans, including 2-Phenyldibenzofuran, have been identified in marine sedimentary rocks and hydrothermal petroleum, suggesting their relevance in geochemical studies related to organic matter maturity and depositional environments (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Activity
2-Phenyldibenzofuran derivatives like cicerfuran have shown significant antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).
Fungitoxicity of Substituted 2‐Phenylbenzofurans
Certain substituted 2-phenylbenzofurans, especially those with hydroxy groups, have demonstrated high fungitoxicity, offering insights into the development of fungicidal compounds (Chamberlain & Carter, 1980).
Potential in Drug Discovery
Cholinesterase Inhibitory Activity
Hydroxylated 2-phenylbenzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Fais, Kumar, Medda, Pintus, Delogu, Matos, Era, & Delogu, 2019).
Antitumor Properties
Novel 2-phenylbenzothiazoles, structurally related to 2-Phenyldibenzofuran, have shown selective and potent antitumor properties, indicating their potential in cancer therapy (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Petrochemical and Environmental Significance
- In Crude Oils and Source Rocks: The distribution of phenyldibenzofurans like 2-Phenyldibenzofuran in source rocks and crude oils has been investigated, highlighting their role in determining the thermal maturity and depositional environment of these geological samples (Yang, Li, Wang, Liu, Jiang, Fang, & Lai, 2017).
Safety And Hazards
Future Directions
The future research directions for 2-Phenyldibenzofuran could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds, 2-Phenyldibenzofuran may have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-phenyldibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILPRDWSDSCHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505820 | |
Record name | 2-Phenyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyldibenzofuran | |
CAS RN |
78210-31-8 | |
Record name | 2-Phenyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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